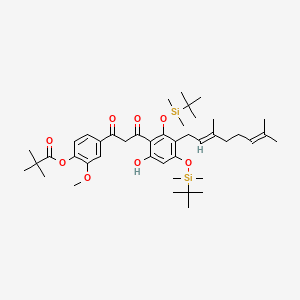
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is a synthetic compound that combines the structural features of Cannflavin A, a flavonoid found in cannabis, with tert-Butyldimethylsilyl groups and pivalate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-Butyldimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as tetrabutylammonium fluoride for deprotection of silyl groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties, similar to those of Cannflavin A.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation and oxidative stress. The tert-Butyldimethylsilyl groups may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
tert-Butyldimethylsilyl-protected compounds: These compounds share the silyl protection feature, which enhances stability.
Pivalate esters: Compounds with pivalate ester groups, known for their use in protecting hydroxyl groups during synthesis.
Uniqueness
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is unique due to its combination of Cannflavin A’s biological activity with the chemical stability provided by tert-Butyldimethylsilyl groups and pivalate esters. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C43H66O8Si2 |
|---|---|
Molecular Weight |
767.1 g/mol |
IUPAC Name |
[4-[3-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]-3-oxopropanoyl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H66O8Si2/c1-28(2)19-18-20-29(3)21-23-31-36(50-52(14,15)42(7,8)9)27-34(46)38(39(31)51-53(16,17)43(10,11)12)33(45)26-32(44)30-22-24-35(37(25-30)48-13)49-40(47)41(4,5)6/h19,21-22,24-25,27,46H,18,20,23,26H2,1-17H3/b29-21+ |
InChI Key |
ICOVXGDRVTYNTQ-XHLNEMQHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


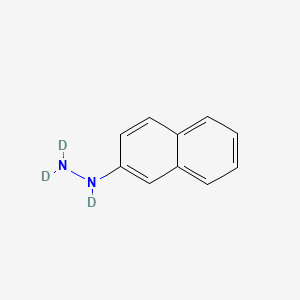
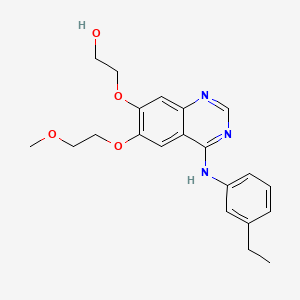
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
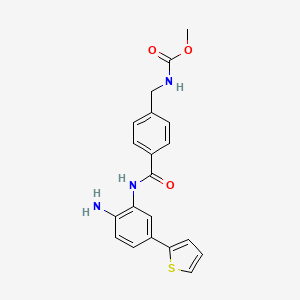
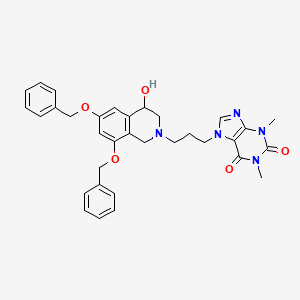
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
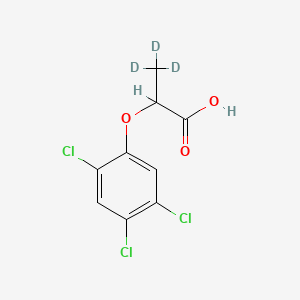
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

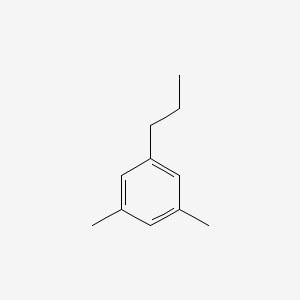
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
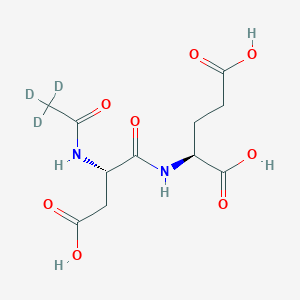
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
